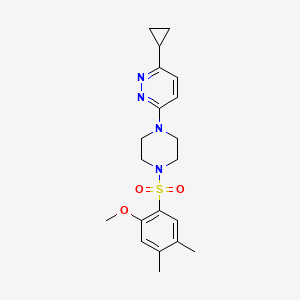

(Z)-2-cyano-3-(4-methoxyphenyl)-N-phenylacrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

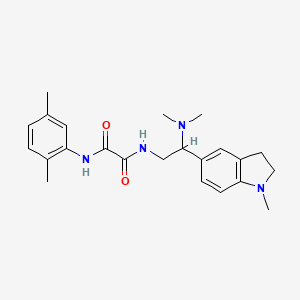

“(Z)-2-cyano-3-(4-methoxyphenyl)-N-phenylacrylamide” is a compound that contains a cyano group (-CN), a methoxyphenyl group (an aromatic ring with a methoxy group), and a phenylacrylamide group (a phenyl group attached to an acrylamide). The “Z” in its name indicates the configuration of the double bond in the molecule .

Molecular Structure Analysis

The molecular structure of a compound like this would likely be planar due to the conjugated system of double bonds. The presence of the aromatic ring would contribute to the stability of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and the functional groups it contains. For example, the presence of the cyano and methoxy groups in this compound would likely make it polar, affecting its solubility and reactivity .Scientific Research Applications

Corrosion Inhibition

(Z)-2-cyano-3-(4-methoxyphenyl)-N-phenylacrylamide and its derivatives have been researched for their potential as corrosion inhibitors. A study by Abu-Rayyan et al. (2022) explored the impact of synthetic acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions. They found that these compounds were effective corrosion inhibitors, demonstrating high efficiencies and following chemical adsorption and Langmuir isotherm behavior.

Optoelectronic Properties

Research on 3-aryl-2-cyano acrylamide derivatives, including (Z)-2-cyano-3-(4-methoxyphenyl)-N-phenylacrylamide, has revealed their significance in optoelectronics. A study by Song et al. (2015) synthesized these derivatives and observed varying optical properties due to different stacking modes. This study highlighted their potential in the development of optoelectronic devices.

Crystal Packing Analysis

In crystallography, the study of crystal packing interactions of similar compounds has been significant. Zhang, Wu, & Zhang (2011) investigated compounds closely related to (Z)-2-cyano-3-(4-methoxyphenyl)-N-phenylacrylamide, revealing complex interactions like N⋯π and O⋯π in their crystal packing.

Mechanism of Action

Target of Action

Similar compounds such as 4-methoxyamphetamine have been found to interact with alpha receptors .

Mode of Action

It’s worth noting that similar compounds like 4-methoxyamphetamine act as potent and selective serotonin releasing agents, binding to alpha receptors to mediate their effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, storage conditions can impact the stability of a compound . .

Future Directions

properties

IUPAC Name |

(Z)-2-cyano-3-(4-methoxyphenyl)-N-phenylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-21-16-9-7-13(8-10-16)11-14(12-18)17(20)19-15-5-3-2-4-6-15/h2-11H,1H3,(H,19,20)/b14-11- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSDAFVBXRVRMDP-KAMYIIQDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-cyano-3-(4-methoxyphenyl)-N-phenylprop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2380959.png)

![5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-[2-(3-methylthiophen-2-yl)ethyl]pentanamide](/img/structure/B2380960.png)

![(3S,11bR)-3-isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one](/img/no-structure.png)

![1-[1-(2,6-Dimethylphenyl)imidazol-2-yl]ethanone](/img/structure/B2380963.png)

![N-[1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl]-N-methylprop-2-enamide](/img/structure/B2380965.png)

![(NE)-N-[(2-bromo-4-chlorophenyl)methylidene]hydroxylamine](/img/structure/B2380966.png)

![4-[4-(Difluoromethyl)-1,3-oxazol-2-yl]-3-fluorobenzoic acid](/img/structure/B2380973.png)

![5-(3,4-dimethoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2380975.png)